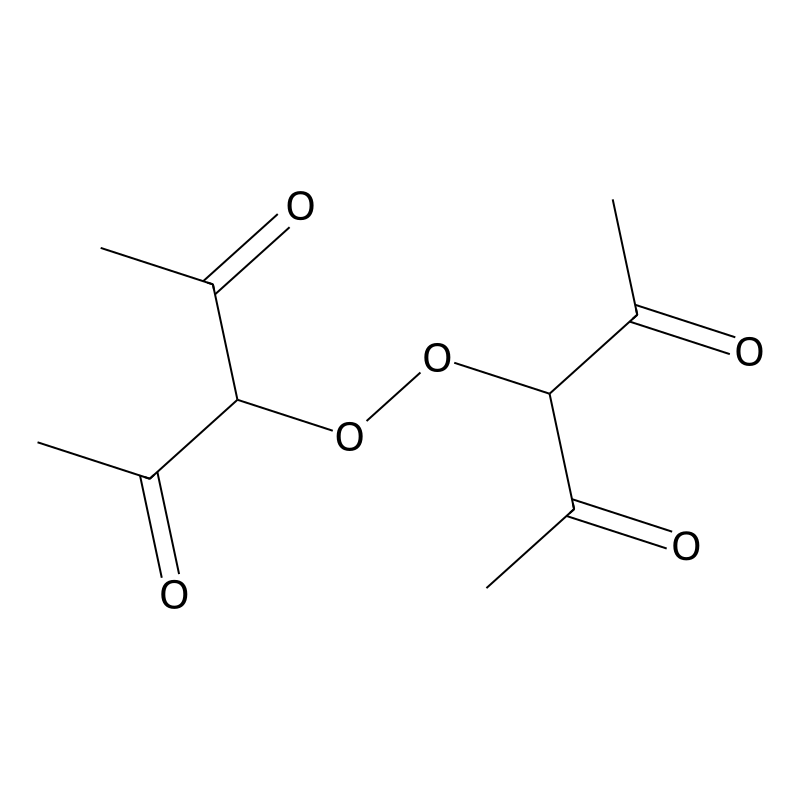

2,4-Pentanedione, peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Free Radical Initiator:

2,4-Pentanedione peroxide readily decomposes to form free radicals. These highly reactive species can initiate polymerization reactions, a cornerstone in polymer science research for creating new materials with specific properties. For instance, DAP can initiate the polymerization of methacrylates, used in the production of dental fillings and contact lenses [].

Crosslinking Agent:

In some cases, 2,4-Pentanedione peroxide can act as a crosslinking agent. By introducing covalent bonds between polymer chains, it strengthens the overall structure of the material. This property is valuable in research on elastomers and thermoset polymers used in various industrial applications.

Limitations in Research:

It's important to note that 2,4-Pentanedione peroxide is a hazardous material. It's classified as a flammable solid and a strong oxidizing agent, posing a significant fire and explosion risk. Due to these safety concerns, its use in research settings might be limited compared to other, less hazardous initiators.

Alternative Initiators:

Several alternative initiators exist, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which offer a safer handling profile while achieving similar reaction outcomes [, ]. The choice of initiator depends on the specific research needs and the desired reaction conditions.

2,4-Pentanedione, peroxide is an organic compound with the chemical formula C₁₀H₁₄O₆. It is a derivative of 2,4-pentanedione, also known as acetylacetone, which is a colorless to yellow liquid that is less dense than water and has a characteristic sweet odor. This compound is notable for its peroxide functional group, which significantly influences its reactivity and stability. The presence of peroxides makes it highly reactive, particularly in the presence of strong reducing agents or concentrated acids .

2,4-Pentanedione, peroxide exhibits several interesting chemical behaviors:

- Reactivity with Reducing Agents: It can react violently with strong reducing agents such as sulfides and nitrides, potentially leading to explosive outcomes .

- Decomposition: Under certain conditions, 2,4-pentanedione can decompose to release oxygen and other products, which may further react with other organic compounds.

- Oxidation: The compound can undergo oxidation reactions when exposed to oxidizing agents like hydrogen peroxide or metal catalysts .

- Toxicity: Inhalation or skin contact can cause irritation and symptoms such as dizziness, headaches, and gastrointestinal distress .

- Potential Mutagenicity: Limited evidence suggests that 2,4-pentanedione may have mutagenic properties .

- Reproductive Effects: There are indications that exposure may lead to reproductive damage in some cases .

The synthesis of 2,4-pentanedione, peroxide can be achieved through several methods:

- Reaction of 2,4-Pentanedione with Hydrogen Peroxide: This method typically involves the oxidation of 2,4-pentanedione in the presence of hydrogen peroxide and a catalyst such as sodium molybdate .

- Peroxidation Reactions: The compound can also be synthesized through peroxidation reactions involving various alkyl peroxides under controlled conditions.

- Commercial Production: Industrially, it is often produced as a solution in solvents like N-methyl-2-pyrrolidone for use in various applications .

2,4-Pentanedione, peroxide has several important applications:

- Oxidizing Agent: It is used in organic synthesis as a mild oxidizing agent.

- Polymerization Initiator: The compound serves as an initiator in polymerization reactions due to its ability to generate free radicals.

- Solvent in Coatings: It is utilized in paints and varnishes due to its solvent properties.

Interaction studies involving 2,4-pentanedione, peroxide focus on its reactivity with other chemical species:

- Compatibility with Other Chemicals: The compound is incompatible with strong acids and bases as well as various organic compounds like isocyanates and amines .

- Explosive Potential: Research indicates that the compound can ignite upon contact with concentrated peroxides or other strong oxidizers .

Several compounds share structural similarities with 2,4-pentanedione, peroxide. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | Ketone | Lacks peroxide functionality; used as a chelating agent. |

| Methyl ethyl ketone | Ketone | Common solvent; less reactive than 2,4-pentanedione. |

| Diacetyl | Diketone | Used in flavoring; less hazardous compared to peroxides. |

| Hydroxyacetone | Hydroxy Ketone | Used in cosmetics; less reactive than peroxides. |

Physical Description

XLogP3

GHS Hazard Statements

H242 (65.77%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H314 (34.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (17.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (48.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (65.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Use Classification

General Manufacturing Information

Plastics product manufacturing

Rubber product manufacturing

Services

2,4-Pentanedione, peroxide: ACTIVE